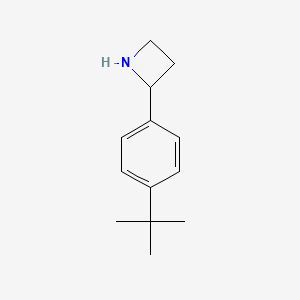
2-(4-Tert-butyl-phenyl)-azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Tert-butyl-phenyl)-azetidine is an organic compound characterized by the presence of an azetidine ring substituted with a 4-tert-butyl-phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butyl-phenyl)-azetidine typically involves the reaction of 4-tert-butylphenylamine with an appropriate azetidine precursor. One common method is the cyclization of N-(4-tert-butylphenyl)ethanolamine under acidic conditions to form the azetidine ring. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Tert-butyl-phenyl)-azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds or functional groups.
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles such as halides or amines under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons or amines.
Aplicaciones Científicas De Investigación
2-(4-Tert-butyl-phenyl)-azetidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 2-(4-Tert-butyl-phenyl)-azetidine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenol: A phenol substituted with three tert-butyl groups, known for its antioxidant properties.
4-tert-Butylphenol: A simpler phenol derivative with a single tert-butyl group, used in various industrial applications.
Uniqueness
2-(4-Tert-butyl-phenyl)-azetidine is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other tert-butylphenyl derivatives. Its structural features enable it to participate in a wider range of chemical reactions and exhibit diverse biological activities.
Propiedades
Fórmula molecular |
C13H19N |
|---|---|
Peso molecular |
189.30 g/mol |
Nombre IUPAC |
2-(4-tert-butylphenyl)azetidine |
InChI |
InChI=1S/C13H19N/c1-13(2,3)11-6-4-10(5-7-11)12-8-9-14-12/h4-7,12,14H,8-9H2,1-3H3 |
Clave InChI |
KNBGKSZKUSJNFM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


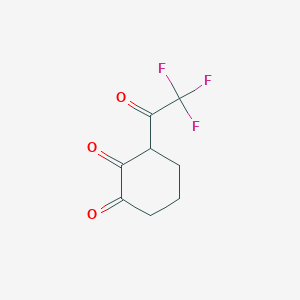
![7-(Dimethoxymethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13305881.png)
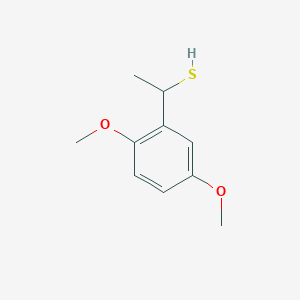
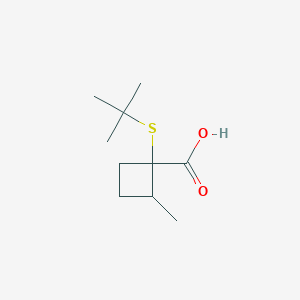
![2-[(2-Ethylbutyl)amino]propane-1,3-diol](/img/structure/B13305913.png)
![5-Amino-6-methyl-1-[(propan-2-yloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13305914.png)
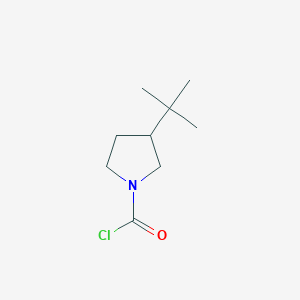

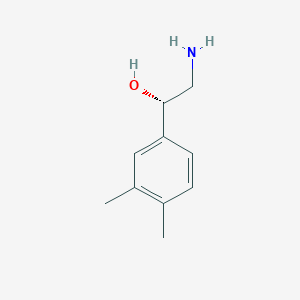
![1-[(2-Chloropyridin-3-yl)methyl]-4-methylpiperazine](/img/structure/B13305938.png)
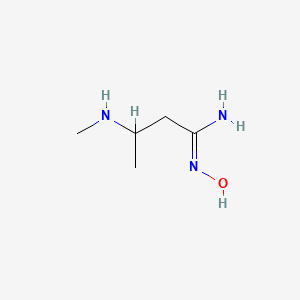
![1-(2-Hydroxy-6-aza-bicyclo[3.2.1]oct-6-YL)-ethanone](/img/structure/B13305952.png)

![2-[4-(Trifluoromethoxy)phenyl]propan-2-amine](/img/structure/B13305958.png)
